2-Benzyltryptamine

Vue d'ensemble

Description

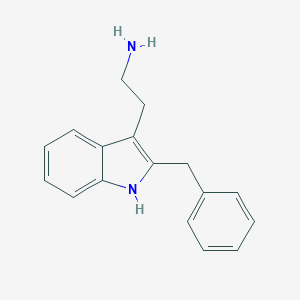

2-Benzyltryptamine is a chemical compound belonging to the tryptamine family It is structurally characterized by the presence of a benzyl group attached to the nitrogen atom of the tryptamine backbone

Applications De Recherche Scientifique

Central Nervous System Disorders

2-Benzyltryptamine has been investigated for its potential therapeutic effects on various central nervous system (CNS) disorders. Research indicates that compounds structurally related to 2-BT can be effective in treating conditions such as:

- Sleep Disorders : 2-BT and its analogs have been shown to possess sedative properties, making them potential candidates for treating insomnia and other sleep-related issues .

- Anxiety and Depression : The compound's interaction with serotonin receptors suggests a role in alleviating anxiety and depressive symptoms .

Cancer Research

Recent studies have highlighted the potential of 2-BT as a pan-SHIP1/2 inhibitor, which may lead to apoptosis in tumor cells. This mechanism is particularly relevant for treating various cancers, including leukemia and breast cancer. The inhibition of SHIP paralogs has shown promise in overcoming resistance mechanisms in tumor cells .

Neuroprotective Effects

Research has demonstrated that benzyltryptamine analogs exhibit neuroprotective effects, particularly in models of oxidative stress and neurodegeneration. For instance, studies have shown that these compounds can mitigate neuronal damage by modulating calcium influx and promoting endothelial relaxation .

Melatonin Receptor Interaction

This compound has been associated with melatonin receptor activity. Specifically, luzindole, an analog of 2-BT, acts as a selective antagonist at melatonin receptors, providing insights into circadian rhythm regulation and sleep-wake cycles . This highlights the relevance of 2-BT in studies focusing on melatonin's physiological roles.

Synthesis and Derivatives

The synthesis of this compound derivatives has been explored extensively, with methods developed to introduce various functional groups at the C-2 position of tryptamine. These derivatives are crucial for enhancing the pharmacological profile and specificity of the compounds for various biological targets .

Case Studies and Research Findings

Mécanisme D'action

Target of Action

2-Benzyltryptamine, also known as N-acetyl-2-benzyltryptamine or luzindole, primarily targets melatonin receptors, specifically MT1 and MT2. These receptors play a crucial role in regulating circadian rhythms and various neuroendocrine functions .

Mode of Action

This compound acts as a selective antagonist of melatonin receptors. By binding to MT1 and MT2 receptors, it inhibits the action of melatonin, a hormone responsible for regulating sleep-wake cycles. This antagonistic action can disrupt melatonin signaling, leading to alterations in circadian rhythms and potentially affecting sleep patterns .

Biochemical Pathways

The inhibition of melatonin receptors by this compound affects several biochemical pathways. Key pathways include the cAMP signaling pathway and the regulation of gene expression related to circadian rhythms. The disruption of these pathways can lead to changes in the expression of clock genes, which are essential for maintaining the body’s internal clock .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed into the bloodstream and distributed throughout the body, including the brain. It is metabolized primarily in the liver and excreted via the kidneys. The bioavailability of this compound is influenced by its solubility and stability in biological fluids .

Result of Action

At the molecular level, the antagonism of melatonin receptors by this compound results in the inhibition of melatonin’s effects. This can lead to increased wakefulness and altered sleep patterns. At the cellular level, the disruption of melatonin signaling can affect various physiological processes, including immune function and neuroendocrine regulation .

Analyse Biochimique

Biochemical Properties

2-Benzyltryptamine is known to interact with melatonin receptors, acting as a selective antagonist . It has been used to study the action of melatonin on signaling pathways and associated neuroendocrine and functional responses . The compound’s interaction with these receptors can influence various biochemical reactions within the body.

Cellular Effects

The cellular effects of this compound are primarily related to its role as a melatonin receptor antagonist . By blocking the action of melatonin, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to melatonin receptors, thereby inhibiting the action of melatonin . This can lead to changes in gene expression and enzyme activity, affecting various cellular processes .

Dosage Effects in Animal Models

It is known that the compound acts as a selective melatonin receptor antagonist , suggesting that its effects may vary depending on the dosage and the specific animal model used.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyltryptamine typically involves the Pictet-Spengler reaction. This reaction occurs between tryptamine and benzaldehyde to form 1-phenyl-tetrahydrocarboline, which is then subjected to catalytic hydrogenation to yield this compound . The reaction conditions for the Pictet-Spengler reaction include the use of an acid catalyst and a suitable solvent, often conducted at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Catalytic hydrogenation is performed under controlled pressure and temperature to ensure efficient conversion of intermediates to the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Benzyltryptamine undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the tryptamine backbone.

Substitution: Substitution reactions can introduce different substituents onto the benzyl or indole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce halogenated derivatives .

Comparaison Avec Des Composés Similaires

N-Acetyl-2-benzyltryptamine:

N-Benzyl-5-methoxytryptamine: Exhibits potent activity at serotonin receptors.

Comparison: 2-Benzyltryptamine is unique due to its specific structural features and receptor binding properties. Unlike N-Acetyl-2-benzyltryptamine, which primarily targets melatonin receptors, this compound has broader applications in serotonin receptor research .

Activité Biologique

2-Benzyltryptamine (2-BT) is a synthetic compound derived from tryptamine, notable for its interactions with various biological systems, particularly in the context of serotonin receptors. This article provides a comprehensive overview of its biological activities, including receptor binding, functional assays, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by a benzyl group attached to the second position of the tryptamine structure. The synthesis of 2-BT typically involves a mild and efficient method that allows for the introduction of various benzyl groups at the C-2 position of tryptamine through ring-opening reactions of β-carbolines .

Interaction with Serotonin Receptors

This compound exhibits significant activity primarily through its interaction with serotonin receptors, particularly the 5-HT receptor subtypes. Research indicates that 2-BT acts as an agonist at the 5-HT_2C receptor and has varying degrees of activity at the 5-HT_2A receptor.

Receptor Binding Affinity

The binding affinity of 2-BT and its derivatives has been evaluated in several studies. For instance, it has been shown to have affinities in the nanomolar range for the 5-HT_2A and 5-HT_2C receptors, indicating potential psychedelic effects . The following table summarizes the binding affinities of various derivatives:

| Compound | 5-HT_2A Affinity (nM) | 5-HT_2C Affinity (nM) | Selectivity (5-HT_2A/5-HT_2C) |

|---|---|---|---|

| This compound | 10-100 | Moderate | Moderate |

| N-benzyl derivatives | Varies | Varies | Varies |

Functional Activity

Functional assays have demonstrated that while some compounds show low efficacy at the 5-HT_2A receptor, they act as full agonists at the 5-HT_2C receptor. For example, studies showed that certain derivatives exhibited strong preferences for activating the 5-HT_2C subtype over the 5-HT_2A subtype . This differential activation suggests that while some derivatives may have abuse potential, others could be developed into therapeutic agents targeting conditions like obesity or schizophrenia.

Case Studies

- Antitumor Activity : Recent studies have explored the potential antitumor effects of 2-BT derivatives. Specifically, compounds like N1-benzyl tryptamine have been evaluated for their ability to inhibit SHIP1/2 enzymes, which are implicated in cancer cell signaling pathways. These compounds showed significant cytotoxicity against leukemia and breast cancer cell lines, indicating their potential as anticancer agents .

- Melatonin Receptor Antagonism : Another notable activity of a derivative, N-acetyl-2-benzyltryptamine (Luzindole), is its role as a nonselective melatonin receptor antagonist. This compound has been shown to activate pathways that counteract melatonin's effects, suggesting a complex interplay between serotonergic and melatonergic systems .

Summary of Findings

The biological activity of this compound is multifaceted, with implications across various fields such as psychopharmacology and oncology. Key findings include:

- Serotonergic Activity : Agonistic effects on serotonin receptors with notable selectivity for 5-HT_2C.

- Potential Therapeutic Applications : Leads for developing treatments for obesity, erectile dysfunction, and schizophrenia.

- Antitumor Potential : Significant cytotoxic effects against specific cancer cell lines.

Propriétés

IUPAC Name |

2-(2-benzyl-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2/c18-11-10-15-14-8-4-5-9-16(14)19-17(15)12-13-6-2-1-3-7-13/h1-9,19H,10-12,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOQIOPOYZGUQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3N2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355860 | |

| Record name | 2-Benzyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196072 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22294-23-1 | |

| Record name | 2-Benzyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Benzyltryptamine interact with melatonin receptors and what are the downstream effects?

A1: this compound, specifically its N-pentanoyl derivative (N-pentanoyl-2-benzyltryptamine, also known as DH97), acts as a melatonin receptor antagonist. [, ] While the exact mechanism of action can vary depending on the specific derivative and cell type, studies indicate that DH97 primarily targets the MT2 melatonin receptor subtype. [, ] By blocking MT2 receptors, DH97 can inhibit the effects of melatonin, such as the reduction of intraocular pressure. [] Additionally, research suggests that this compound analogs can influence dopamine release and horizontal cell spinule formation in fish retinas, further highlighting their interaction with neurotransmitter systems. [, ]

Q2: What is the role of this compound derivatives in understanding the structure-activity relationship (SAR) of melatonin receptor ligands?

A2: this compound serves as a valuable scaffold for exploring the SAR of melatonin receptor ligands. Studies modifying the N-acyl side-chain of this compound have revealed differing potencies on Xenopus melanophores, indicating the importance of this structural element for receptor binding and activity. [] Furthermore, research utilizing this compound derivatives with varying N-acyl groups has provided insights into the structural requirements for melatonin receptor agonism and antagonism. [, ] These findings contribute to the development of more selective and potent melatonin receptor modulators for therapeutic applications.

Q3: Can you elaborate on the applications of this compound derivatives in investigating melatonin receptor signaling pathways?

A3: this compound derivatives, particularly DH97, have been instrumental in dissecting melatonin receptor signaling pathways. [, ] Researchers utilize DH97's antagonistic properties to block specific melatonin receptor subtypes, allowing them to study the downstream effects on intracellular signaling cascades. [, ] For instance, DH97 has been used to investigate the role of MT2 receptors in melatonin-induced calcium signaling in duodenal enterocytes, providing valuable insights into the physiological processes regulated by melatonin in the gut. [] Such studies contribute to a deeper understanding of melatonin's role in various physiological functions and aid in developing targeted therapies for related disorders.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.